1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone

説明

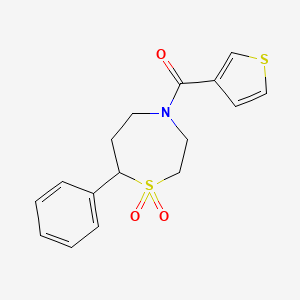

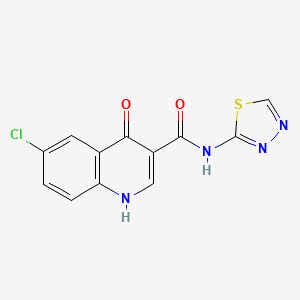

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a chemical compound that belongs to the class of azetidinones. It is commonly referred to as MPMPA and is used in scientific research for its unique properties.

科学的研究の応用

Enantioselective Synthesis and Medicinal Applications

One notable application of structures related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves the enantioselective synthesis of saturated aza-heterocycles, which are crucial in bioactive compounds and therapeutic agents. The development of methods for enantioselective functionalization of α-methylene C–H bonds in these systems is vital for drug discovery. A study by Jain et al. (2016) demonstrates a palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, showing significant potential in medicinal chemistry and asymmetric synthesis (Jain, Verma, Xia, & Yu, 2016).

Antimycobacterial Research

Research by Kumar et al. (2008) has identified antimycobacterial properties in compounds structurally similar to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. Specifically, their work on spiro-piperidin-4-ones shows significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antimycobacterial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Molecular Structure and Interaction Studies

Another study by Khan et al. (2013) on compounds related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone focuses on understanding molecular structures through the synthesis of specific compounds. They report on the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine, highlighting the importance of hydrogen bonding and C-H...π interactions in stabilizing molecular structures (Khan, Ibrar, Lal, Altaf, & White, 2013).

Synthesis of Piperidine Derivatives

The versatility of piperidine, a component of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone, is showcased in a study by Krawczyk (1996), where piperidine catalyzes the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids. This illustrates the compound's utility in synthesizing phosphinate derivatives, which have applications in various areas of chemical research (Krawczyk, 1996).

Neuroprotective Agent Development

Research into neuroprotective agents has also seen the use of structures related to 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. Chenard et al. (1995) identify a compound with potent NMDA antagonist properties, offering promise as a neuroprotective agent with potential applications in treating neurological disorders (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

作用機序

Target of Action

The compound “1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone” is a synthetic cathinone . Synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations . They are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind .

Mode of Action

The compound interacts with its targets in the central nervous system to induce psychoactive effects and hallucinations . It shares structural similarities with amphetamines , which are known to increase the release and inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain.

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The compound’s action on the central nervous system results in psychoactive effects and hallucinations . These effects can include increased alertness, feelings of euphoria, enhanced sociability, and perceptual changes. Misuse can lead to adverse effects such as agitation, paranoia, and hallucinations .

特性

IUPAC Name |

1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOXCNHOHLCAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322273 | |

| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

551921-50-7 | |

| Record name | 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)

![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2935396.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2935399.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2935401.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)